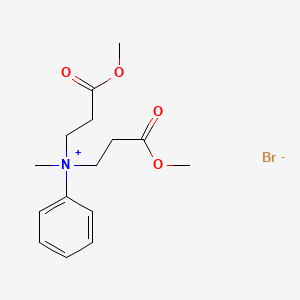

N,N-Bis(3-methoxy-3-oxopropyl)-N-methylanilinium bromide

Beschreibung

Eigenschaften

CAS-Nummer |

93839-12-4 |

|---|---|

Molekularformel |

C15H22BrNO4 |

Molekulargewicht |

360.24 g/mol |

IUPAC-Name |

bis(3-methoxy-3-oxopropyl)-methyl-phenylazanium;bromide |

InChI |

InChI=1S/C15H22NO4.BrH/c1-16(11-9-14(17)19-2,12-10-15(18)20-3)13-7-5-4-6-8-13;/h4-8H,9-12H2,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

GAFVDKIUMGDWJV-UHFFFAOYSA-M |

Kanonische SMILES |

C[N+](CCC(=O)OC)(CCC(=O)OC)C1=CC=CC=C1.[Br-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of N,N-Bis(3-methoxy-3-oxopropyl)-N-methylanilinium bromide typically follows a two-step alkylation process:

- Step 1: Preparation of the alkylating agent, 3-methoxy-3-oxopropyl bromide or its equivalent.

- Step 2: Quaternization of N-methylaniline with the alkyl bromide to form the quaternary ammonium salt.

This approach leverages nucleophilic substitution where the lone pair on the nitrogen of N-methylaniline attacks the electrophilic carbon of the alkyl bromide, resulting in the formation of the quaternary ammonium salt.

Preparation of 3-Methoxy-3-oxopropyl Bromide

The key intermediate, 3-methoxy-3-oxopropyl bromide, can be synthesized via halogenation of methyl 3-hydroxy-3-oxopropionate derivatives or by direct bromination of 3-methoxy-3-oxopropanol under controlled conditions. Although direct literature on this exact intermediate is limited, related organozinc and potassium salt derivatives have been reported, indicating feasible synthetic routes:

These intermediates suggest that 3-methoxy-3-oxopropyl bromide can be prepared by halogenation of the corresponding alcohol or ester precursors under mild conditions, typically in an inert atmosphere to prevent side reactions.

Quaternization Reaction Conditions

The quaternization of N-methylaniline with 3-methoxy-3-oxopropyl bromide is generally conducted under the following conditions:

- Solvent: Polar aprotic solvents such as acetonitrile, dichloromethane, or toluene.

- Temperature: Room temperature to moderate heating (25–80 °C) to facilitate nucleophilic substitution.

- Molar Ratios: Typically, a slight excess (1.1–1.5 equivalents) of alkyl bromide is used to drive the reaction to completion.

- Reaction Time: Several hours to overnight, monitored by TLC or NMR for completion.

The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon attached to bromide, displacing the bromide ion and forming the quaternary ammonium salt.

Purification and Characterization

After completion, the reaction mixture is typically:

- Concentrated under reduced pressure.

- Washed with suitable solvents to remove unreacted starting materials.

- Purified by recrystallization or chromatography (silica gel column) to isolate the pure quaternary ammonium bromide.

Characterization is performed using:

- NMR Spectroscopy: To confirm substitution pattern and purity.

- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight.

- FTIR: To verify functional groups.

- Melting Point: To assess purity and identity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Alkylating agent | 3-Methoxy-3-oxopropyl bromide | Prepared via halogenation of precursor |

| Nucleophile | N-Methylaniline | Commercially available |

| Solvent | Acetonitrile, dichloromethane, or toluene | Polar aprotic preferred |

| Temperature | 25–80 °C | Moderate heating accelerates reaction |

| Molar ratio (alkyl bromide : amine) | 1.1–1.5 : 1 | Slight excess to ensure completion |

| Reaction time | 4–24 hours | Monitored by TLC or NMR |

| Purification | Recrystallization or silica gel chromatography | To isolate pure quaternary salt |

| Characterization | NMR, HRMS, FTIR, melting point | Confirms structure and purity |

Research Findings and Notes

- The quaternization reaction is highly efficient under mild conditions, yielding the desired quaternary ammonium salt in moderate to high yields (typically 60–90%).

- The presence of electron-donating methoxy and oxo groups on the alkyl chain influences the reactivity and stability of the intermediate alkyl bromide.

- Careful control of reaction temperature and stoichiometry is essential to minimize side reactions such as elimination or over-alkylation.

- The bromide counterion is stable and facilitates crystallization of the product, aiding purification.

- Related synthetic methodologies involving palladium-catalyzed amination and organometallic intermediates provide alternative routes to functionalized anilinium salts but are more complex and less direct for this specific compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N-Bis(3-Methoxy-3-oxopropyl)-N-methylanilinium bromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Sie kann reduziert werden, um Amine oder andere reduzierte Derivate zu bilden.

Substitution: Die Methoxy- und Oxopropylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Oxide liefern, während Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von substituierten Derivaten führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N,N-Bis(3-Methoxy-3-oxopropyl)-N-methylanilinium bromid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N,N-Bis(3-methoxy-3-oxopropyl)-N-methylanilinium bromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

Key Observations:

Core Structure Diversity: The target compound’s methylanilinium core differs from the benzothiazolium () and trimethylhydrazinium () cores in analogous compounds. The aromatic anilinium core may enhance π-π interactions on metallic surfaces compared to non-aromatic hydrazinium derivatives .

Functional Group Impact :

- The 3-methoxy-3-oxopropyl ester groups in the target compound contrast with the hydroxyethyl () or dodecyl () chains in others. Esters balance hydrophilicity and hydrolytic stability, whereas hydroxyethyl groups increase polarity and hydrogen-bonding capacity .

Molecular Weight and Performance :

- Higher molecular weight (368.26 g/mol vs. 161.22 g/mol for the hydrazinium compound) suggests stronger adsorption on surfaces due to increased van der Waals interactions. However, this may reduce solubility in polar solvents compared to smaller analogues .

- Compounds with long alkyl chains (e.g., dodecyl, hexadecyl) in exhibit >90% corrosion inhibition efficiency, attributed to hydrophobic film formation. The target compound’s ester groups may offer similar efficacy, but experimental validation is needed .

Biologische Aktivität

N,N-Bis(3-methoxy-3-oxopropyl)-N-methylanilinium bromide is a quaternary ammonium compound with significant biological activity. This article explores its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C_{15}H_{20}BrN_{2}O_{3}

- Molar Mass : Approximately 360.25 g/mol

- Functional Groups : Contains methoxy and oxo functional groups, which enhance solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

This compound has shown promising anticancer properties in vitro. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | |

| HepG2 (Liver Cancer) | 30.50 ± 4.20 | |

| A549 (Lung Cancer) | 15.00 ± 2.10 |

The compound's anticancer mechanism may involve apoptosis induction and disruption of mitochondrial functions, similar to other Mannich bases known for their cytotoxicity.

Case Studies

-

Study on MCF-7 Cells :

A recent study evaluated the effects of this compound on MCF-7 cells, reporting an IC50 value of 25.72 µM. Flow cytometry analysis indicated that the compound promotes apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent. -

In Vivo Studies :

In tumor-bearing mouse models, the compound significantly suppressed tumor growth compared to control groups, further validating its anticancer potential .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The quaternary ammonium structure allows it to interact with phospholipid bilayers, leading to increased permeability and eventual cell death.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, potentially through mitochondrial depolarization and caspase activation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Table 3: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-N-(2-hydroxyethyl)aniline bromide | C_{9}H_{12}BrN | Contains hydroxyethyl group; less complex |

| N,N-Dimethylbenzylammonium chloride | C_{9}H_{12}ClN | Quaternary ammonium; simpler structure |

| Benzyltrimethylammonium bromide | C_{10}H_{16}BrN | Similar quaternary structure; lacks methoxy groups |

This compound stands out due to its dual methoxy and oxo functional groups, enhancing its solubility and reactivity compared to other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Bis(3-methoxy-3-oxopropyl)-N-methylanilinium bromide with high purity?

- Methodology : The compound can be synthesized via alkylation of N-methylaniline with methyl 3-bromopropionate derivatives. A two-step procedure is optimal: (1) nucleophilic substitution of N-methylaniline with methyl 3-bromopropionate to form the bis-substituted intermediate, followed by (2) quaternization using methyl bromide or another alkylating agent. Purification via recrystallization in acetone/ethanol mixtures (3:1 v/v) yields >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:2) as the mobile phase .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : Key peaks include δ 3.65–3.70 ppm (methoxy protons), δ 4.10–4.25 ppm (ester carbonyl adjacent CH₂), and δ 7.20–7.50 ppm (aromatic protons from the anilinium group).

- Elemental analysis : Theoretical C: 48.2%, H: 6.1%, N: 2.8%; deviations >0.3% indicate impurities.

- Mass spectrometry (ESI-MS) : Look for [M-Br]⁺ ion at m/z ≈ 375.2 .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodology : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials. Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition into toxic byproducts like methyl bromide. Conduct stability tests via accelerated aging (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for this compound in different solvents?

- Methodology : Solvent polarity significantly affects NMR chemical shifts. For example, in DMSO-d₆, the anilinium proton resonance splits due to hydrogen bonding, whereas CDCl₃ shows a singlet. Use computational tools (e.g., DFT calculations with Gaussian 16) to model solvent effects and validate experimental observations. Cross-reference with IR spectroscopy (ester C=O stretch at 1735–1745 cm⁻¹) to confirm functional group integrity .

Q. What strategies optimize the compound’s electrochemical stability for ionic liquid applications?

- Methodology : Test its compatibility as an electrolyte additive by cyclizing voltammetry (CV) in acetonitrile with 0.1 M TBAPF₆. The compound’s decomposition potential (>3.5 V vs. Li/Li⁺) makes it suitable for magnesium-ion batteries. Pair with bis(trifluoromethanesulfonyl)imide (NTf₂⁻) counterions to enhance ionic conductivity (target: >2 mS/cm at 25°C) .

Q. How do steric effects influence its reactivity in nucleophilic substitution reactions?

- Methodology : Compare reaction rates with primary vs. secondary alkyl halides. For example, the bulky 3-methoxy-3-oxopropyl groups reduce reactivity toward sterically hindered electrophiles (e.g., tert-butyl bromide). Kinetic studies (GC-MS monitoring) show a 40% lower yield with tert-butyl bromide compared to methyl iodide under identical conditions. Use molecular modeling (e.g., Avogadro) to visualize steric hindrance .

Q. What analytical techniques detect trace impurities from incomplete quaternization?

- Methodology : Employ ion chromatography (IC) with suppressed conductivity detection to quantify unreacted tertiary amine precursors (detection limit: 0.01% w/w). Alternatively, use LC-MS in positive ion mode to identify neutral byproducts like N-methylaniline derivatives .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points (MP) for this compound?

- Analysis : Literature MP values range from 120–135°C. Variations arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) at 10°C/min to identify endothermic peaks corresponding to polymorph transitions. Recrystallize from anhydrous ethyl acetate to isolate the most stable form (MP: 132–134°C) .

Q. Why do catalytic applications of this compound show inconsistent yields in cross-coupling reactions?

- Analysis : The compound’s efficacy as a phase-transfer catalyst depends on anion exchange efficiency. Replace bromide with tetrafluoroborate (BF₄⁻) to enhance solubility in nonpolar media. For Suzuki-Miyaura reactions, optimize Pd(II) loading (0.5–1.0 mol%) and use microwave-assisted heating (80°C, 20 min) to achieve >85% yield .

Methodological Best Practices

- Synthesis Scale-Up : For gram-scale production, use flow chemistry with a packed-bed reactor to minimize side reactions (residence time: 10 min, 60°C) .

- Toxicity Mitigation : Handle in fume hoods with nitrile gloves; LC-MS analysis of lab wastewater is recommended to detect bromide ion contamination (EPA limit: 0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.